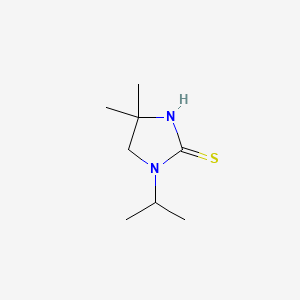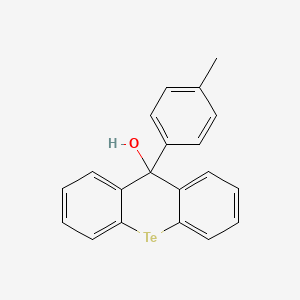
9-(4-Methylphenyl)-9H-telluroxanthen-9-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-Methylphenyl)-9H-telluroxanthen-9-OL is an organotellurium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a tellurium atom integrated into a xanthene framework, with a 4-methylphenyl substituent. The presence of tellurium imparts distinct reactivity and properties compared to its sulfur and selenium analogs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methylphenyl)-9H-telluroxanthen-9-OL typically involves the reaction of 9H-xanthene-9-one with 4-methylphenyl telluride under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the telluroxanthene structure.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
9-(4-Methylphenyl)-9H-telluroxanthen-9-OL undergoes various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the tellurium center can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tellurium atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in protic or aprotic solvents.
Substitution: Nucleophiles like halides or thiols; reactions often conducted in polar solvents under mild conditions.
Major Products Formed
Oxidation: Formation of telluroxides or tellurones.
Reduction: Formation of tellurium-containing alcohols or hydrocarbons.
Substitution: Formation of substituted xanthene derivatives.
科学研究应用
9-(4-Methylphenyl)-9H-telluroxanthen-9-OL has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organotellurium compounds. It is also studied for its unique reactivity and potential as a catalyst in organic reactions.
Biology: Investigated for its potential antioxidant properties due to the presence of tellurium, which can mimic the activity of selenium in biological systems.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as tellurium-based semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 9-(4-Methylphenyl)-9H-telluroxanthen-9-OL involves its interaction with biological molecules through redox reactions. The tellurium center can undergo oxidation and reduction, allowing it to participate in electron transfer processes. This redox activity is crucial for its potential antioxidant and therapeutic effects. The compound may target specific enzymes or proteins, modulating their activity and influencing cellular pathways.
相似化合物的比较
Similar Compounds
9-(4-Methylphenyl)-9H-xanthen-9-OL: A sulfur analog with similar structural features but different reactivity due to the presence of sulfur instead of tellurium.
9-(4-Methylphenyl)-9H-selenoxanthen-9-OL: A selenium analog that shares some chemical properties with the tellurium compound but exhibits distinct reactivity patterns.
Uniqueness
9-(4-Methylphenyl)-9H-telluroxanthen-9-OL is unique due to the presence of tellurium, which imparts distinct redox properties and reactivity. Compared to its sulfur and selenium analogs, the tellurium compound exhibits enhanced stability and potential for diverse applications in chemistry, biology, and materials science.
属性
CAS 编号 |
73775-31-2 |
|---|---|
分子式 |
C20H16OTe |
分子量 |
399.9 g/mol |
IUPAC 名称 |
9-(4-methylphenyl)telluroxanthen-9-ol |
InChI |
InChI=1S/C20H16OTe/c1-14-10-12-15(13-11-14)20(21)16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13,21H,1H3 |
InChI 键 |
WTFRUPNSHNNBDN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3[Te]C4=CC=CC=C42)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11959382.png)

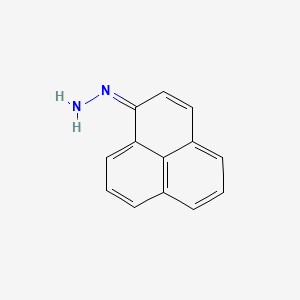

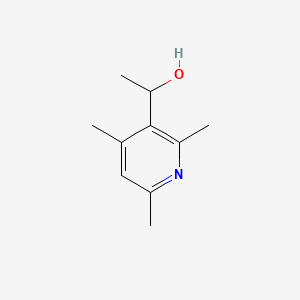

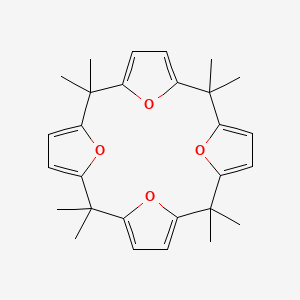

![2-[(4-Fluorobenzylidene)amino]phenol](/img/structure/B11959413.png)
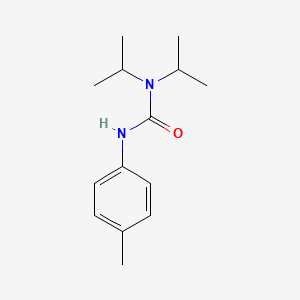
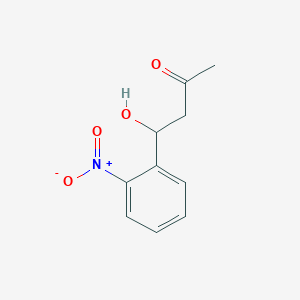
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11959438.png)
![2-chloro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11959440.png)
